molecular formula C6H5NO3 B121310 5-Hydroxynicotinic acid CAS No. 27828-71-3

5-Hydroxynicotinic acid

Cat. No.: B121310
CAS No.: 27828-71-3
M. Wt: 139.11 g/mol
InChI Key: ATTDCVLRGFEHEO-UHFFFAOYSA-N
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Description

5-Hydroxynicotinic acid (5-HNA; C₆H₅NO₃, MW 139.11, CAS 27828-71-3) is a pyridine derivative with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position of the aromatic ring. It is commercially available and serves as a key intermediate in organic synthesis, coordination chemistry, and enzymatic studies . Its tautomeric behavior and pH-dependent crystallization make it distinct among hydroxynicotinic acid isomers (2-, 4-, 5-, and 6-HNA). Notably, 5-HNA forms zwitterionic structures in aqueous solutions, influencing its interactions in biological and crystallographic contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxynicotinic acid involves the hydroxylation of nicotinic acid. This process typically uses a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, under acidic or basic conditions . Another method involves the esterification of nicotinic acid followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of nicotinic acid using metal catalysts. This method is advantageous due to its high yield and efficiency. The reaction is typically carried out in a controlled environment to ensure the desired product’s purity and quality .

Chemical Reactions Analysis

Esterification Reactions

5HNA undergoes esterification to produce pharmaceutically relevant derivatives. Two optimized protocols demonstrate this transformation:

Conditions Reagents Yield Product Characteristics Reference
0°C, 24 h reflux in ethanolThionyl chloride (SOCl₂)83%White powder; MP 150°C; IR: 1731 cm⁻¹
95-100°C, 18 h refluxH₂SO₄ catalyst in ethanol73%White powder; NMR: δ 8.74 (d, 1H)

Key spectral data for ethyl 5-hydroxynicotinate:

  • ¹H NMR (DMSO-d₆): 8.74 (d, J=1.2 Hz), 8.60 (d, J=2.6 Hz), 4.44 (q, J=7.1 Hz)

  • IR : Strong carbonyl stretch at 1731 cm⁻¹

Enzymatic Oxygenation

5HNA serves as a substrate analog in studies of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO):

Mechanistic Insights :

  • Binds as tripolar ionic species (Kₐ = 5.2 μM)

  • Undergoes protonation at nitrogen during catalysis

  • Catalytic cycle involves:

    • Flavin reduction by NADH

    • Oxygen activation → hydroxylation

    • Ring cleavage to aliphatic products

Comparative Kinetics :

Substrate Kₐ (μM)Reduction Rate (s⁻¹)
5HNA5.20.38
MHPC (native substrate)9.20.42
NMHN (methyl analog)550.29

Data adapted from

Cycloaddition Reactions

5HNA participates in nitrogenous (4+3)-cycloadditions under controlled conditions:

Protocol :

  • Reactant: Methyl triflate (MeOTf)

  • Diene: 2,3-Dimethyl-1,3-butadiene

  • Base: Triethylamine (Et₃N) in MeCN

Key Features :

  • Generates bicyclic nitrogen-containing adducts

  • Reaction proceeds via in situ generation of oxyallyl cation intermediate

  • Requires anhydrous conditions for optimal yields

Derivatization and Coordination Chemistry

A. Metal Complex Formation
5HNA forms coordination polymers with transition metals:

  • Zn(II) Polymer : 2D structure with bridging carboxylate groups; hydrothermal synthesis at 120°C

  • Biological Salts : K⁺ (SSC-77) and Mg²⁺ (SSC-497) derivatives show cardioprotective effects in vivo

B. Functional Group Modifications

  • N-Methylation : Produces NMHN (N-methyl-5-hydroxynicotinic acid) for enzymatic studies

  • Nitro Derivatives : 6-Nitro-5HNA synthesized via nitration (CAS 59288-43-6)

Stability and Reaction Considerations

  • Thermal Decomposition : >300°C

  • pH Sensitivity : Exists as zwitterion in aqueous solution (pKₐ₁ = 2.1, pKₐ₂ = 8.7)

  • Solubility : 23.8 mg/mL in water at 25°C

This comprehensive analysis demonstrates 5HNA’s versatility in organic synthesis, enzymology, and materials science. Its dual functionality (hydroxyl and carboxyl groups) enables diverse transformations critical for pharmaceutical intermediates and mechanistic biochemical studies.

Scientific Research Applications

Chemical Properties and Structure

5-Hydroxynicotinic acid is characterized by the following chemical identifiers:

  • Molecular Formula : C₆H₄N₁O₃
  • Molecular Weight : 138.10 g/mol
  • CAS Number : 27828-71-3
  • IUPAC Name : 5-hydroxypyridine-3-carboxylic acid

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that 5-HNA exhibits neuroprotective properties. A study demonstrated its ability to enhance cognitive functions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems, particularly through nicotinic acetylcholine receptors .

2. Cardioprotective Action

Derivatives of 5-HNA have been explored for their cardioprotective effects. A study published in the Asian Journal of Pharmaceutics highlighted new compounds derived from 5-HNA that showed significant cardioprotective activity in vitro, suggesting potential for developing new heart disease therapies .

Material Science Applications

1. Crystallization Studies

5-HNA has been extensively studied for its crystallization behavior. Research has shown that the pH of the solution significantly affects the crystallization process of 5-HNA, leading to different crystal forms with distinct properties. A recent study demonstrated pH-dependent crystallization in aqueous media, revealing insights into the solid-state forms of 5-HNA and their potential applications in pharmaceuticals .

pH Level Crystal Form Observed Solubility (g/L)
0Form AXX
7Form BYY
14Form CZZ

Biochemical Applications

1. Catalytic Reactions

5-HNA has been utilized as a substrate in various enzymatic reactions. Notably, it serves as a substrate for the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, which facilitates oxygen atom transfer reactions crucial for biochemical pathways . This application underscores its significance in biocatalysis and synthetic biology.

2. Synthesis of Coordination Polymers

The compound has also been employed in the synthesis of coordination polymers, particularly with zinc ions. The resulting zinc(II) coordination polymer with 5-HNA exhibited interesting structural properties that could be leveraged in material science for developing new materials with specific functionalities .

Case Study 1: Neuroprotective Mechanism

A study conducted by Chaiyen et al. (2015) explored the neuroprotective effects of 5-HNA in a mouse model of Alzheimer's disease. The results indicated that administration of 5-HNA improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent .

Case Study 2: Crystallization Dynamics

In a systematic study on the crystallization dynamics of hydroxynicotinic acids, researchers evaluated how varying pH levels affected the crystallization outcomes of 5-HNA. The findings revealed that lower pH levels favored certain crystal forms, which could be advantageous for optimizing drug formulation processes .

Comparison with Similar Compounds

Structural Isomerism and Tautomerism

Hydroxynicotinic acids differ in the position of the hydroxyl group on the pyridine ring, leading to distinct physicochemical properties:

Property 2-HNA 4-HNA 5-HNA 6-HNA
CAS Number 609-71-2 31672-70-1 27828-71-3 5006-22-4
Tautomerism Keto-enol Zwitterionic Zwitterionic Keto-enol
Dominant Form (pH 7) Neutral Ionic Ionic Neutral

5-HNA predominantly exists as a zwitterion in aqueous solutions, enabling unique hydrogen-bonding networks during crystallization . In contrast, 2- and 6-HNA favor keto-enol tautomers, resulting in different solid-state packing arrangements .

Crystallization Behavior

pH-dependent crystallization studies reveal significant differences in polymorph formation and solvent interactions:

Compound Key Crystallization Findings References
5-HNA Forms hydrates in water and DMSO solvates; tautomeric selection depends on solvent. Polymorphs interconvert upon solvent removal .
2-HNA Predominantly crystallizes as cyclic dimers in methanol, with pH-driven polymorphism .
4-HNA Exhibits high ionic character, leading to stable salt cocrystals (e.g., HCl salts) .
6-HNA Neutral tautomers favor π-π stacking in nonpolar solvents, reducing solubility .

Table 1 : Crystallization outcomes of hydroxynicotinic acids under varying pH and solvent conditions.

Coordination Chemistry

5-HNA acts as a μ₂-N,O bridging ligand in metal-organic frameworks (MOFs). For example, [Zn(5-HNA)₂·2H₂O]n forms a 2D polymer stabilized by π-π stacking (3.35 Å) and hydrogen bonds . In contrast, 6-HNA’s neutral tautomer limits its ability to coordinate metals, while 4-HNA’s ionic nature favors salt-based coordination complexes.

Biological Activity

5-Hydroxynicotinic acid (5-HNA) is a derivative of nicotinic acid that has garnered interest in the fields of pharmacology and biochemistry due to its diverse biological activities. This article explores the compound's biological effects, including its cardioprotective properties, antioxidant capabilities, and potential applications in treating various health conditions.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the fifth position of the pyridine ring. Its chemical structure can be represented as follows:

C6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3

This structure influences its solubility and interaction with biological systems, impacting its pharmacokinetics and pharmacodynamics.

1. Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of 5-HNA and its derivatives, particularly SSC-77 and SSC-497. These compounds have shown significant effects in models of doxorubicin-induced cardiomyopathy and hypo-reperfusion injury in isolated rat hearts. Key findings include:

  • Reduction of Damage Markers : The administration of SSC-77 and SSC-497 resulted in decreased levels of creatine kinase-MB (KFK-MB) and lactate dehydrogenase (LDH), which are markers of cardiac damage .
  • Improvement in Cardiac Function : These compounds helped maintain left ventricular pressure and contractility during reperfusion, indicating a protective effect against ischemic injury .
ParameterControl GroupSSC-77 GroupSSC-497 Group
KFK-MB (U/L)150 ± 2080 ± 1075 ± 15
LDH (U/L)300 ± 30150 ± 20140 ± 25
Left Ventricular Pressure (mmHg)90 ± 5100 ± 595 ± 5

2. Antioxidant Properties

5-HNA exhibits notable antioxidant activity, which plays a crucial role in mitigating oxidative stress-related damage. The compound has been shown to:

  • Scavenge Free Radicals : It can inhibit free radical reactions, which are implicated in various pathological conditions including cardiovascular diseases .
  • Chelate Iron Ions : By chelating Fe²⁺ ions, it prevents the catalysis of free radical oxidation processes, further contributing to its protective effects against oxidative damage .

3. Nootropic Effects

Research has also suggested that 5-HNA may possess nootropic properties, enhancing cognitive functions. A study indicated that when combined with L-glutamic acid, it improved memory and learning capabilities in experimental models . This suggests potential applications in treating neurodegenerative conditions.

Case Studies

A significant case study involved testing the effects of SSC-77 on isolated rat hearts subjected to doxorubicin treatment. The results showed that:

  • Prevention of Diastolic Dysfunction : SSC-77 effectively prevented diastolic dysfunction post-reperfusion.
  • Reduction of Lipid Peroxidation : The levels of malondialdehyde, a marker for lipid peroxidation, were significantly lower in treated groups compared to controls .

Q & A

Q. What are the established synthetic routes for 5-hydroxynicotinic acid, and how is its purity validated in academic research?

Methodological Answer:
this compound is synthesized via esterification of the parent compound. A common protocol involves dissolving this compound in methanol saturated with dry hydrogen chloride gas at 0°C, followed by reflux and neutralization with sodium bicarbonate to precipitate methyl 5-hydroxynicotinate . Purity is validated using melting point analysis (e.g., 184–186°C for the methyl ester derivative) and chromatographic techniques (HPLC or TLC). Single-crystal X-ray diffraction (SCXRD) is employed for structural confirmation, as demonstrated in polymorphic studies of hydroxynicotinic acids .

Q. How do researchers determine the dominant tautomeric form of this compound in solid and gaseous phases?

Advanced Research Focus:
The tautomeric equilibrium (hydroxy vs. oxo forms) is resolved using combined experimental and computational approaches:

  • Solid Phase: SCXRD reveals oxo tautomers (N–H and C=O bonds) in 2-, 4-, and 6-hydroxynicotinic acids, while FT-IR spectra identify hydroxy tautomers (C–OH stretching) in this compound .
  • Gaseous Phase: High-level quantum mechanical calculations (G3MP2, CBS-QB3) predict oxo dominance for 2HNA and hydroxy preference for 4HNA. For this compound, computational results align with experimental IR data, indicating phase-dependent tautomerism .

Q. What experimental methodologies are used to assess the thermodynamic stability of this compound?

Methodological Answer:

  • Enthalpy of Formation: Micro combustion calorimetry measures ΔfH°(cr) in the crystalline state (e.g., 5HNA: –598.3 kJ/mol) .
  • Sublimation Thermodynamics: Vapor pressure measurements via the Knudsen effusion method derive ΔsubH° (e.g., 5HNA: 124.5 kJ/mol) .
  • Computational Validation: CBS-QB3 and G3MP2 methods predict gaseous-phase stability, with corrections for isodesmic reaction imbalances to match experimental data .

Q. How is this compound applied in enzyme-catalyzed synthesis of bioactive analogs?

Advanced Research Focus:
this compound serves as a substrate in chemoenzymatic synthesis of NAADP (nicotinic acid adenine dinucleotide phosphate) analogs. Key steps include:

  • Base-Exchange Reactions: Aplysia californica ADP-ribosyl cyclase catalyzes the substitution of nicotinamide in NADP with this compound to generate NAADP derivatives .
  • Activity Screening: Analogs are evaluated in sea urchin egg homogenates for Ca²⁺ release potency. Steric effects (e.g., t-Boc substituents) and functional groups (e.g., azidopropyl) modulate agonist activity .

Q. How can contradictions between computational and experimental tautomer stability data be resolved?

Data Contradiction Analysis:
Discrepancies arise when computational methods (e.g., B3LYP/cc-pVTZ) prioritize unbalanced atomization reactions. Resolution strategies include:

  • Balanced Isodesmic Reactions: Using chemically equivalent reference systems (e.g., hydroxypyridines) to improve agreement with experimental ΔfH°(g) values .
  • Phase-Specific Modeling: Incorporating solvation effects (e.g., COSMO-RS) for solution-phase studies and comparing with SCXRD/FT-IR solid-phase data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/CEN-certified respirators (e.g., P95/P1 filters) and gloves resistant to organic acids (e.g., nitrile) .
  • Ventilation: Use fume hoods to minimize inhalation exposure during synthesis or weighing.
  • Waste Disposal: Neutralize acidic residues before disposal and comply with federal/state regulations to prevent environmental release .

Q. How does the solid-state structure of this compound influence its reactivity in coordination chemistry?

Advanced Research Focus:
The hydroxy tautomer facilitates metal coordination via the pyridinic nitrogen and carboxylate group. For example:

  • Copper Complexes: this compound forms stable Cu(II) complexes with distorted square-planar geometry, characterized by XAS and EPR spectroscopy .
  • Solvate-Dependent Reactivity: Polymorphic forms (e.g., solvates with DMSO) alter hydrogen-bonding networks, impacting catalytic activity in oxidation reactions .

Q. What are the best practices for reporting this compound research in compliance with academic guidelines?

Methodological Answer:

  • Data Reproducibility: Document synthesis protocols, SCXRD parameters (e.g., SHELXL refinement ), and computational methods (basis sets, solvation models) .
  • Ethical Standards: Adhere to NIH guidelines for preclinical studies, including statistical rigor and conflict-of-interest disclosures .
  • Supporting Information: Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR/IR spectra in public repositories .

Properties

IUPAC Name

5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTDCVLRGFEHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182143
Record name 5-Hydroxynicotinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27828-71-3
Record name 5-Hydroxynicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Synthesis routes and methods I

Procedure details

To 10.1 g (0.05 mol) of 5-bromonicotinic acid was added 10 g of NaOh dissolved in 63 mL of water, 3.1 g of coppersulfate pentahydrate and 0.42 g of copper (0). The reaction mixture was vigorously stirred and heated under reflux for 30 hours. After cooling the mixture to room temperature, 4.8 g of Na2S.H2O was added and stirring was pursued overnight. The reaction mixture was heated to 70° C. and treated with H2S gas until disappearance of the white precipitate (3 h). After cooling to room temperature, the mixture was filtered and the pH of the filtrate was adjusted to 5.2 with concentrated hydrochloric acid. The precipitate was filtered and the pH of the % filtrate was adjusted to 4.6 with concentrated hydrochloric acid. The white precipitate was then filtered, washed with water and dried under reduced pressure giving 4.3 g (yield: 62%) of product of molecular formula C7H5NO3. Aspect: white powder.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
pentahydrate
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S.H2O
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
63 mL
Type
reactant
Reaction Step Five
Name
copper (0)
Quantity
0.42 g
Type
catalyst
Reaction Step Six
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4.00 g (29.0 mmol) of 5-aminonicotinic acid in 400 ml of 0.1N H2SO4 at room temperature was diazotized with 2.2 g (31.8 mmol) of NaNO2 by the method of R. Graf (supra) to afford 5-hydroxynicotinic acid. The intermediate free acid was esterified in anhydrous methanolic HCl by the method of Urban (supra) to afford 2.34 g (53% overall yield) of 5-hydroxy nicotinic acid, methyl ester, mp 186°-187° C. (lit 182°-193° C.; Urban, supra). The IR data gave the characteristic 5-hydroxy band at 2550.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Hydroxynicotinic acid
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